

2-Amino-5-chlorothiophenol CAS number and properties

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Compound of Interest

Compound Name: 2-Amino-5-chlorothiophenol

Cat. No.: B1271911

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Technical Guide: 2-Amino-5-chlorothiophenol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorothiophenol is an organosulfur compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and an amino group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application as a key building block for benzothiazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.^[1]

Chemical Identity and Properties

This section details the fundamental chemical and physical properties of **2-Amino-5-chlorothiophenol**.

Identifiers and Molecular Data

The following table summarizes the key identifiers and molecular data for **2-Amino-5-chlorothiophenol**.

Parameter	Value	Reference
CAS Number	23474-98-8	[1][2][3][4][5][6]
Molecular Formula	C ₆ H ₆ ClNS	[1][2][3][4]
Molecular Weight	159.64 g/mol	[1][2][3][4]
IUPAC Name	2-amino-5-chlorobenzenethiol	[6]
SMILES	<chem>C1=CC(=C(C=C1Cl)S)N</chem>	[3]
InChIKey	TYRZAGMAVZESQX-UHFFFAOYSA-N	[6]
MDL Number	MFCD03094703	[1][3]

Physical Properties


Quantitative physical property data for **2-Amino-5-chlorothiophenol** is not consistently reported in publicly available literature. The data below is compiled from various sources; some fields remain unavailable.

Property	Value	Reference
Boiling Point	278°C at 760 mmHg	
Melting Point	Data not available	[2][7]
Density	Data not available	[2]
Solubility	Data not available	

Safety and Handling

2-Amino-5-chlorothiophenol is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: Aggregated GHS information from multiple suppliers.

Precautionary Statements & Handling

- Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[1] Recommended storage temperature is 4°C, protected from light and under a nitrogen atmosphere.^[3]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a full-face respirator if exposure limits are exceeded.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Amino-5-chlorothiophenol** and its subsequent use in the formation of benzothiazoles.

Synthesis of 2-Amino-5-chlorothiophenol

The following protocol is adapted from a known reduction method.

Reaction: Reduction of 2-chloro-5-nitrobenzenesulfonyl chloride.

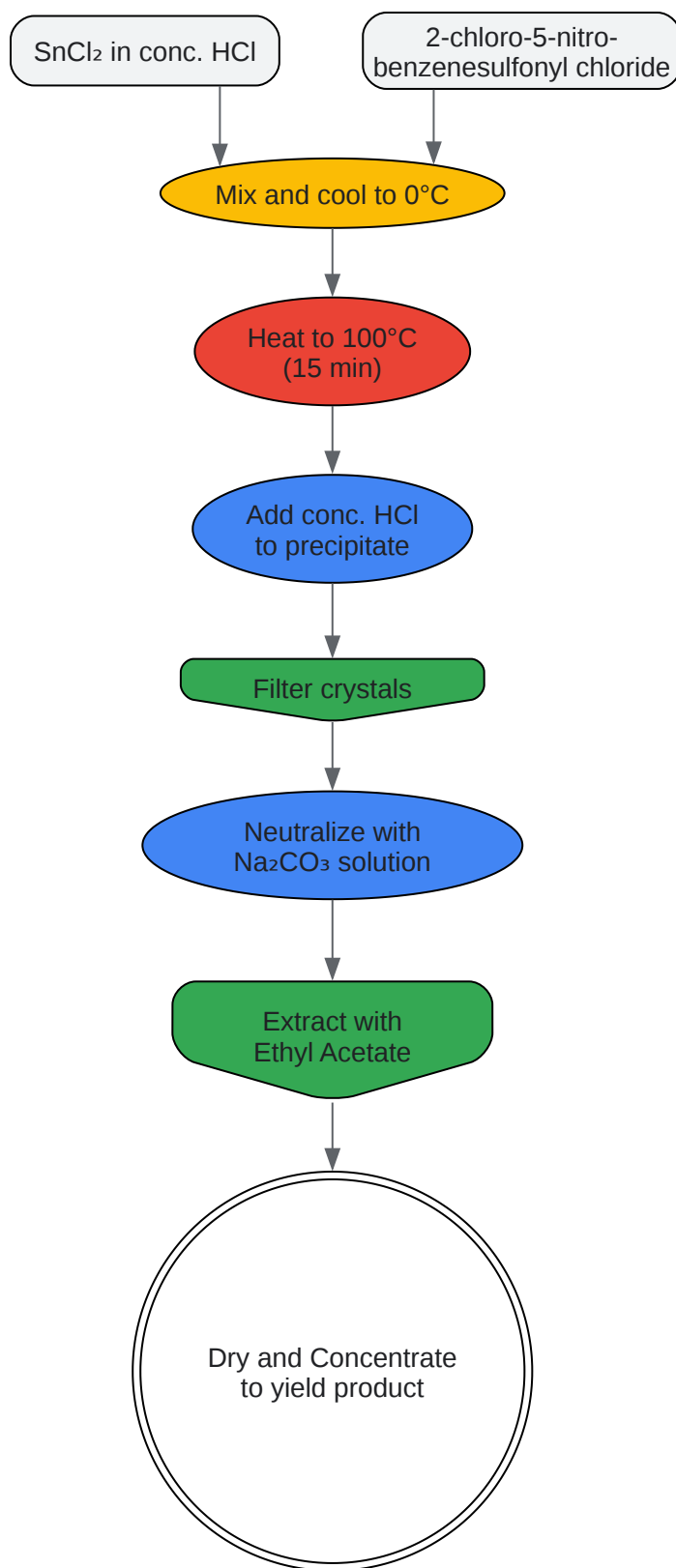
Materials:

- 2-chloro-5-nitrobenzenesulfonyl chloride
- Anhydrous stannous chloride (SnCl_2)

- Concentrated hydrochloric acid (HCl)
- 4% aqueous sodium carbonate solution
- Ethyl acetate

Procedure:

- A solution of anhydrous stannous chloride (152.5 g) in concentrated hydrochloric acid (150 ml) is prepared and cooled to 0°C.
- 2-chloro-5-nitrobenzenesulfonyl chloride (34.3 g) is added to the cooled solution while stirring.
- The mixture is heated to 100°C for 15 minutes with continuous stirring.
- After heating, the mixture is allowed to stand.
- An additional 230 ml of concentrated hydrochloric acid is added to the reaction mixture, causing the product to precipitate.
- The precipitated crystals are collected by filtration.
- The collected crystals are neutralized with a 4% aqueous sodium carbonate solution.
- The neutralized product is extracted with ethyl acetate.
- The organic layer is dried and concentrated to yield **2-Amino-5-chlorothiophenol**.



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Synthesis workflow for **2-Amino-5-chlorothiophenol**.

General Protocol for Benzothiazole Synthesis

2-Amino-5-chlorothiophenol is a key precursor for benzothiazoles, which are synthesized via condensation with various carbonyl compounds.^[8]

General Reaction: Condensation of **2-Amino-5-chlorothiophenol** with an aldehyde.

Materials:

- **2-Amino-5-chlorothiophenol**
- A substituted aldehyde (e.g., benzaldehyde)
- Solvent (e.g., Dimethyl sulfoxide - DMSO)
- Catalyst (optional, varies by method, e.g., iodine, acids, or metal catalysts)

Procedure:

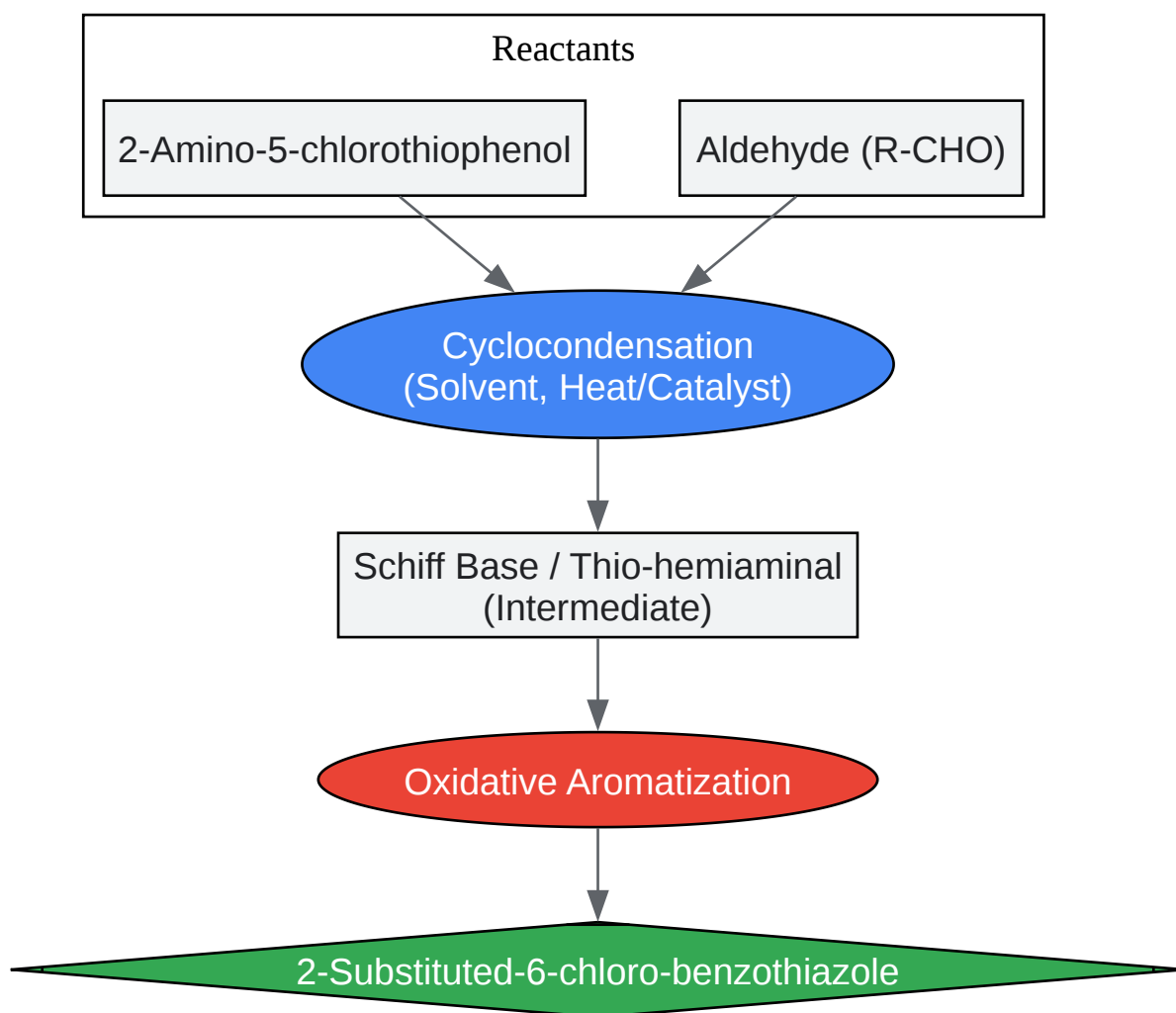
- Dissolve **2-Amino-5-chlorothiophenol** in the chosen solvent (e.g., DMSO) in a reaction flask.
- Add the selected aldehyde to the solution.
- If a catalyst is used, add it to the mixture.
- The reaction is typically stirred under reflux or heated for a specified duration (can range from minutes to hours depending on the method).^[8]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated via filtration, precipitation, or extraction.
- The crude product is purified, typically by recrystallization or column chromatography.

Reactivity and Applications

The primary utility of **2-Amino-5-chlorothiophenol** stems from its ability to undergo cyclocondensation reactions. The amino and thiol groups react with a single molecule containing electrophilic centers (like aldehydes, ketones, or carboxylic acids) to form the five-membered thiazole ring fused to the existing benzene ring.^[8]

This reaction pathway is fundamental to the synthesis of a wide array of 2-substituted-6-chloro-benzothiazoles. These derivatives are explored for various applications, including:

- **Pharmaceuticals:** The benzothiazole core is a "privileged scaffold" found in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^[8]
- **Agrochemicals:** Used as intermediates in the development of new pesticides and herbicides.^[1]
- **Dyes and Pigments:** The rigid, conjugated structure of benzothiazoles contributes to color stability and intensity in dyes.^[1]



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General pathway for Benzothiazole synthesis.

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